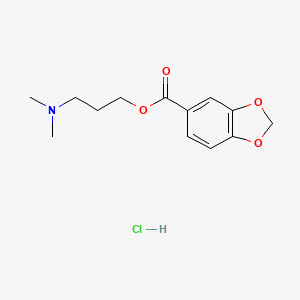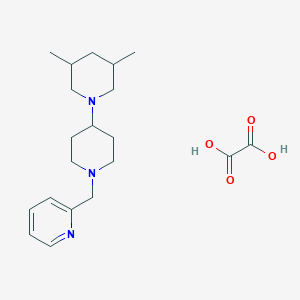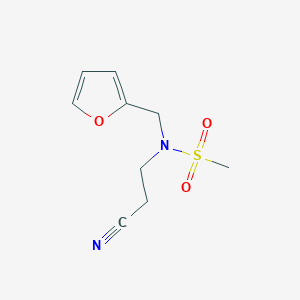![molecular formula C20H22BrNO2 B3969435 5-bromo-2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B3969435.png)
5-bromo-2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide
Overview
Description
5-bromo-2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAM-15, and it has been studied extensively to understand its mechanism of action and its effects on biochemical and physiological processes.
Mechanism of Action
The mechanism of action of BAM-15 involves the activation of UCP1, which leads to the uncoupling of oxidative phosphorylation and an increase in mitochondrial membrane potential. This increase in mitochondrial membrane potential leads to an increase in ATP production, which can have various physiological effects. The exact mechanism of UCP1 activation by BAM-15 is still being studied, and several hypotheses have been proposed.
Biochemical and Physiological Effects:
BAM-15 has been shown to have various biochemical and physiological effects. One of the significant effects of BAM-15 is the activation of UCP1, which leads to an increase in mitochondrial membrane potential and ATP production. This increase in ATP production can have various physiological effects, including an increase in thermogenesis, which can aid in weight loss. BAM-15 has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the significant advantages of BAM-15 is its potential applications in mitochondrial biology research. BAM-15 can be used to study the effects of mitochondrial uncoupling on various physiological processes. However, one of the limitations of BAM-15 is its potential cytotoxicity at high concentrations. Careful optimization of experimental conditions is necessary to avoid cytotoxic effects.
Future Directions
There are several future directions for research on BAM-15. One of the significant areas of research is the development of BAM-15 analogs with improved properties. These analogs can be used to study the mechanism of action of BAM-15 and to develop potential therapeutic agents. Another area of research is the investigation of the effects of BAM-15 on various physiological processes, including thermogenesis, oxidative stress, and metabolic disorders. Finally, the potential applications of BAM-15 in drug discovery and development should be explored further.
Conclusion:
In conclusion, 5-bromo-2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method has been optimized to achieve high yields of the product, and it has been studied extensively to understand its mechanism of action and its effects on biochemical and physiological processes. The future directions for research on BAM-15 are promising, and further studies are necessary to fully understand the potential applications of this compound.
Scientific Research Applications
BAM-15 has been studied extensively in scientific research for its potential applications in various fields. One of the significant applications of BAM-15 is in the field of mitochondrial biology. BAM-15 has been shown to activate the mitochondrial uncoupling protein 1 (UCP1), which leads to an increase in mitochondrial membrane potential and ATP production. This property of BAM-15 has potential applications in the treatment of obesity, diabetes, and other metabolic disorders.
properties
IUPAC Name |
5-bromo-2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-24-18-10-9-16(21)13-17(18)19(23)22-14-20(11-5-6-12-20)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXCZROTHMEMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NCC2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(acetylamino)phenyl]-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B3969372.png)
![1-(1-bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3969394.png)

![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3969401.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B3969415.png)
![2-[4-(3-ethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3969420.png)


![2-{4-[1-(3-methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3969443.png)
![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3969444.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3969448.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B3969457.png)